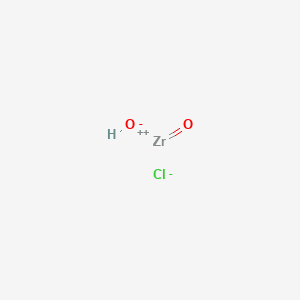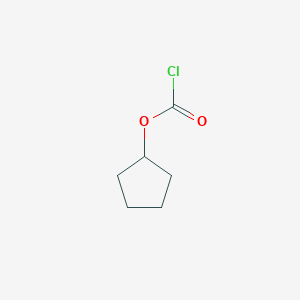
环戊基氯甲酸酯
描述
Cyclopentyl chloroformate, also known as cyclopentyl carbonochloridate, is a chemical compound primarily used as a reagent in organic synthesis . It has a molecular formula of C6H9ClO2 and an average mass of 148.587 Da .
Synthesis Analysis
Cyclopentyl chloroformate can be synthesized from L-menthol and triphosgene in a jacketed reactor equipped with a mechanical stirrer, a thermometer, a constant pressure dropping funnel, and an exhaust gas absorber . The reaction involves several stages, including the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .
Molecular Structure Analysis
The Cyclopentyl chloroformate molecule contains a total of 18 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 five-membered ring(s) .
Chemical Reactions Analysis
Cyclopentyl chloroformate reacts by hydrolysis, yielding hydrochloric acid, carbon dioxide, and cyclopentanol. It also reacts with amines yielding carbamates, with alcohols yielding carbonates, and with mercaptans yielding thiocarbonates .
Physical And Chemical Properties Analysis
Cyclopentyl chloroformate is a clear, colorless to slightly yellow liquid with a pungent odor . It has a density of 1.1507 g/cm3 at 20°C and a boiling point of 70°C at 25 mm Hg . It also has a vapor pressure of 1.53 mm Hg at 20°C .
科学研究应用
Derivatization in Chromatographic Analysis
Cyclopentyl chloroformate is used in the derivatization of substances to enhance their detection in chromatographic analysis. For instance, it has been applied in the structural modification of fentanyls for their retrospective identification by gas chromatography-mass spectrometry (GC-MS). This process involves the treatment of synthetic opioids with chloroformate to yield uniquely tagged products that can be detected by electron ionization GC-MS .
Chemical Warfare Agent Analysis
The reagent has been used in the analysis of chemical warfare agents, particularly for the identification and quantification of fentanyls, which have been classified as incapacitating agents. The chloroformate facilitates the breakdown and derivatization of these substances for detection and analysis .
安全和危害
Cyclopentyl chloroformate is irritating to the eyes, skin, and mucous membranes. It is harmful if swallowed and toxic in case of inhalation . It’s advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
未来方向
The future outlook of the cyclopentyl chloroformate market is promising, with a projected compound annual growth rate (CAGR) during the forecasted period . This growth can be attributed to the increasing demand for pharmaceuticals and agrochemicals, which drives the need for advanced synthesis techniques and reagents like cyclopentyl chloroformate .
作用机制
Target of Action
Cyclopentyl chloroformate is a chemical compound used primarily as an intermediate in organic synthesis Its primary role is in the formation of carbamates, carbonates, and thiocarbonates .
Mode of Action
The mode of action of cyclopentyl chloroformate is primarily chemical. It reacts with various compounds to form different products. For instance, it reacts with amines to yield carbamates, with alcohols to yield carbonates, and with mercaptans to yield thiocarbonates .
Pharmacokinetics
It’s important to note that it decomposes before boiling , which could impact its stability and handling in a laboratory or industrial setting.
Result of Action
The result of cyclopentyl chloroformate’s action is the formation of new compounds. Depending on the reactants used, it can form carbamates, carbonates, or thiocarbonates . These compounds can then be used in further reactions or processes.
Action Environment
The action of cyclopentyl chloroformate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it decomposes before boiling , so high temperatures can affect its stability. Additionally, it reacts with water to yield hydrochloric acid, carbon dioxide, and cyclopentanol , so the presence of water can significantly impact its reactivity.
属性
IUPAC Name |
cyclopentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRLNKHHXELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371005 | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl chloroformate | |
CAS RN |
50715-28-1 | |
| Record name | Cyclopentyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50715-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050715281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
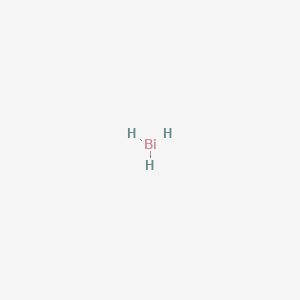
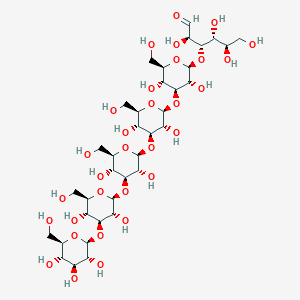

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)


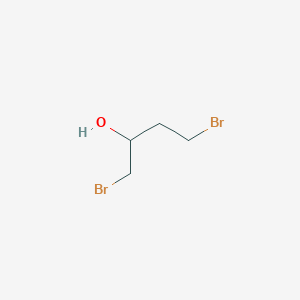


![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
